

An In-depth Technical Guide to 1-Stearoyl-2-lauroyl-rac-glycerol

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Compound of Interest

Compound Name: 1-Stearoyl-2-lauroyl-rac-glycerol

Cat. No.: B3026226

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CAS Number: 199274-84-5

This technical guide provides a comprehensive overview of **1-Stearoyl-2-lauroyl-rac-glycerol**, a diacylglycerol (DAG) of significant interest to researchers in lipid biochemistry, cell signaling, and drug development. This document details its physicochemical properties, synthesis, biological role, and relevant experimental protocols.

Physicochemical Properties

1-Stearoyl-2-lauroyl-rac-glycerol is a diacylglycerol featuring a stearic acid moiety at the sn-1 position and a lauric acid moiety at the sn-2 position of the glycerol backbone.^{[1][2][3]} Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	199274-84-5	[1][2][4]
Molecular Formula	C33H64O5	[1][2][4]
Formula Weight	540.9 g/mol	[2][4]
Purity	>98%	[2][4]
Appearance	Solid	[2][4]
Synonyms	18:0/12:0/0:0-DG, DG(18:0/12:0/0:0), 1- Octadecanoyl-2- Dodecanoylglycerol, 1-Stearin- 2-Laurin	[2][4]
Solubility	DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.5 mg/ml	[2][4]
Storage Temperature	-20°C	[1]

Synthesis

The synthesis of specific 1,2-diacylglycerols like **1-Stearoyl-2-lauroyl-rac-glycerol** can be achieved through enzymatic processes such as glycerolysis or esterification. Below is a representative protocol for the enzymatic synthesis of diacylglycerols, which can be adapted for this specific molecule.

Experimental Protocol: Enzymatic Synthesis of 1,2-Diacylglycerols via Glycerolysis

This protocol outlines a general procedure for the synthesis of diacylglycerols from triglycerides and glycerol using a 1,3-specific lipase.

Materials:

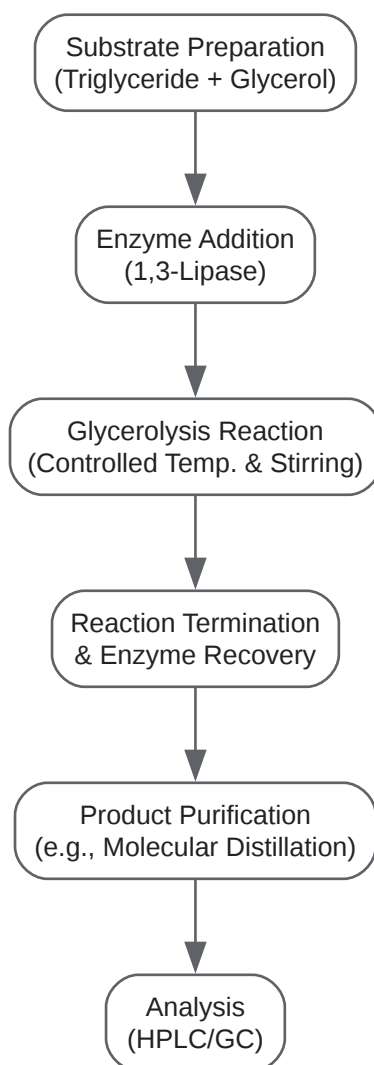
- Triester of stearic acid (tristearin) or lauric acid (trilaurin)
- Glycerol

- Immobilized 1,3-specific lipase (e.g., from *Rhizomucor miehei* or *Thermomyces lanuginosus*) [5]
- Organic solvent (e.g., n-hexane, optional for solvent-based systems)
- Buffer solution (e.g., phosphate buffer, pH 7.0)
- Magnetic stirrer with heating
- Vacuum pump (for solvent removal and to shift reaction equilibrium)

Procedure:

- **Substrate Preparation:** Mix the triglyceride (e.g., tristearin) and glycerol in a desired molar ratio (e.g., 1:2 oil to glycerol) in a reaction vessel.[6] For a solvent-free system, the mixture is heated to ensure it is in a liquid state (e.g., 60-70°C).[6]
- **Enzyme Addition:** Add the immobilized 1,3-specific lipase to the reaction mixture. The amount of enzyme is typically a percentage of the total substrate weight (e.g., 1-10% w/w). [6]
- **Reaction:** The reaction is carried out with constant stirring at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 4-24 hours).[6] Applying a vacuum can help remove water produced during the reaction, shifting the equilibrium towards diacylglycerol synthesis.
- **Reaction Termination and Enzyme Recovery:** Stop the reaction by filtering to remove the immobilized enzyme. The enzyme can be washed with a solvent like n-hexane and dried for reuse.[6]
- **Product Purification:** The resulting mixture will contain unreacted triglycerides, monoglycerides, diacylglycerols, and glycerol. The diacylglycerols can be purified using techniques such as molecular distillation or column chromatography.
- **Analysis:** The composition of the product mixture can be analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the yield of **1-Stearoyl-2-lauroyl-rac-glycerol**.

Workflow for Enzymatic Synthesis of Diacylglycerols



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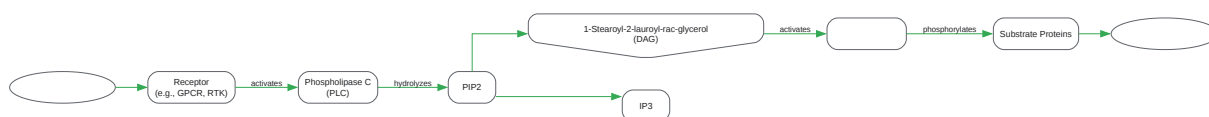
Caption: Workflow for the enzymatic synthesis of diacylglycerols.

Biological Role and Signaling Pathways

Diacylglycerol Signaling Pathway

1-Stearoyl-2-lauroyl-rac-glycerol, as a diacylglycerol, is a crucial second messenger in various cellular signaling pathways. Diacylglycerols are generated at the cell membrane through the hydrolysis of phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP₂), by phospholipase C (PLC). The primary downstream effectors of DAG are protein kinase C

(PKC) isoforms.[4][7] The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces their translocation to the cell membrane and activation.[4][7] Activated PKC then phosphorylates a multitude of substrate proteins, leading to the regulation of diverse cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[8]

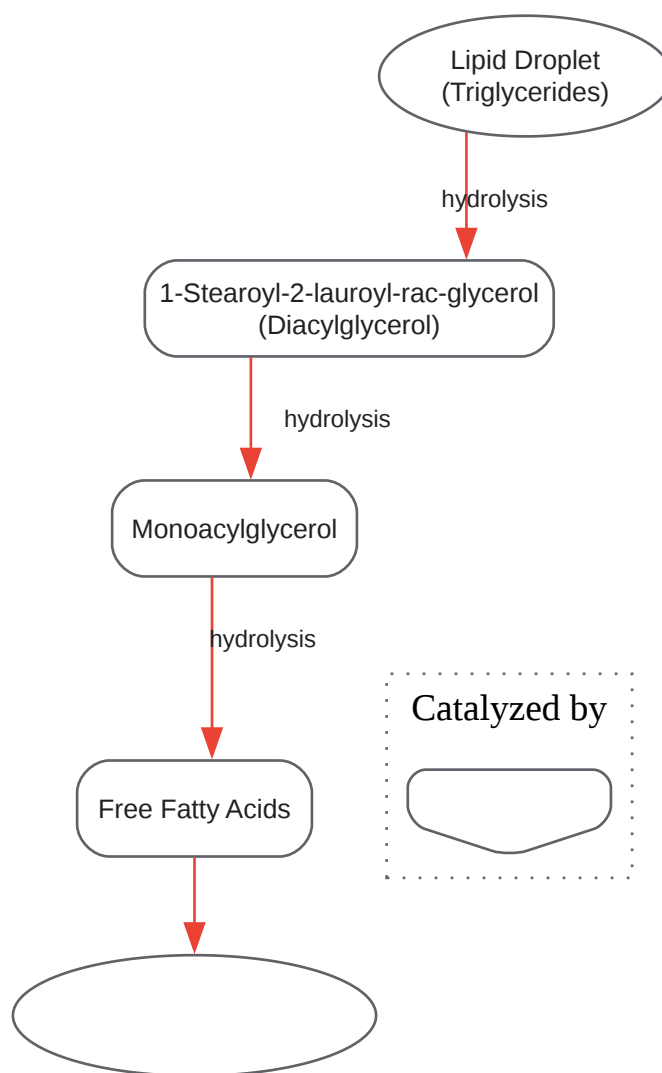


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Caption: The Diacylglycerol (DAG) signaling pathway.

Role as a Substrate for DDHD2

1-Stearoyl-2-lauroyl-rac-glycerol is a known substrate for the rat diacylglycerol lipase DDHD2.[1][2][3] DDHD2 is a crucial enzyme in lipid metabolism, particularly in the brain, where it functions as a major triglyceride and diacylglycerol lipase.[9][10] It is involved in the catabolism of lipid droplets, which are cellular organelles for storing neutral lipids.[4] Mutations in the DDHD2 gene that impair its enzymatic activity are associated with hereditary spastic paraplegia type 54 (SPG54), a neurodegenerative disorder characterized by the accumulation of lipid droplets in neurons.[4][9] DDHD2 hydrolyzes triglycerides to diacylglycerols and subsequently to monoacylglycerols, releasing free fatty acids that can be used for energy production.[9]



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Caption: Metabolic role of DDHD2 in lipid droplet catabolism.

Experimental Protocols

Experimental Protocol: Diacylglycerol Lipase (DDHD2) Activity Assay

This protocol describes a general method for measuring the activity of DDHD2 using a diacylglycerol substrate. The release of fatty acids can be quantified using a colorimetric or fluorometric assay kit.

Materials:

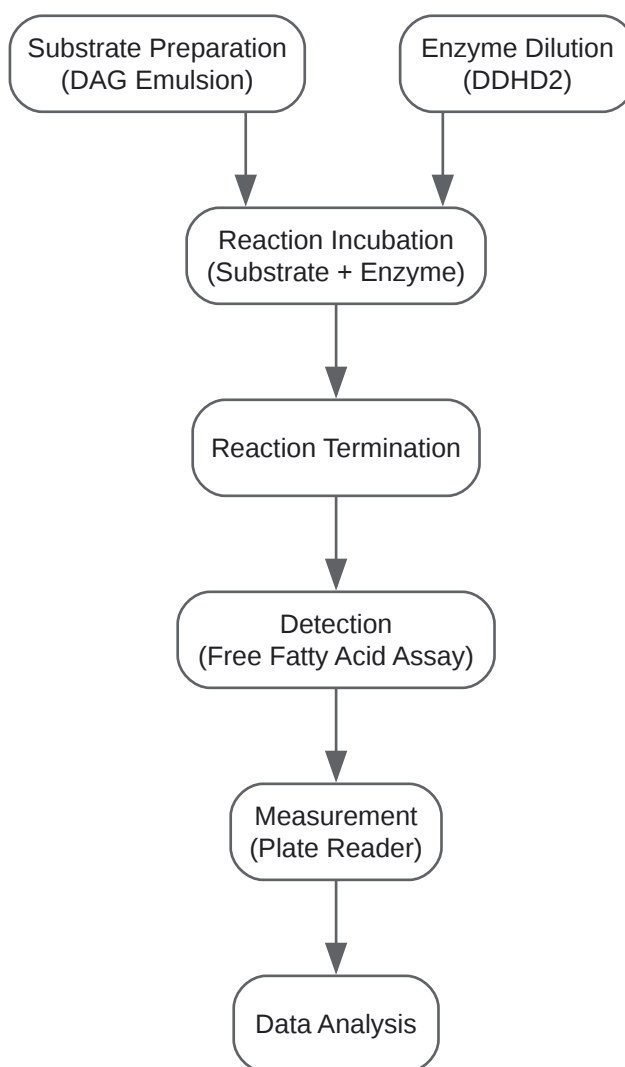
- Recombinant DDHD2 enzyme
- **1-Stearoyl-2-lauroyl-rac-glycerol** (substrate)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 1 mM CaCl₂)
- Detergent (e.g., Triton X-100 or sodium deoxycholate) to emulsify the lipid substrate
- Free Fatty Acid Assay Kit (colorimetric or fluorometric)
- 96-well microplate
- Microplate reader

Procedure:

- **Substrate Preparation:** Prepare a stock solution of **1-Stearoyl-2-lauroyl-rac-glycerol** in a suitable organic solvent (e.g., DMSO). Prepare the working substrate solution by emulsifying the stock solution in the assay buffer containing a detergent. Sonication may be required to create a uniform emulsion.
- **Enzyme Preparation:** Dilute the recombinant DDHD2 enzyme to the desired concentration in the assay buffer.
- **Reaction Setup:** In a 96-well microplate, add the substrate solution to each well. To initiate the reaction, add the diluted DDHD2 enzyme to the wells. For a negative control, add assay buffer without the enzyme.
- **Incubation:** Incubate the microplate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
- **Reaction Termination:** Stop the reaction according to the instructions of the Free Fatty Acid Assay Kit (this may involve adding a stop solution).
- **Detection:** Add the reagents from the Free Fatty Acid Assay Kit to each well. Incubate as required by the kit protocol.

- **Measurement:** Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the assay kit.
- **Data Analysis:** Calculate the concentration of free fatty acids released based on a standard curve. The enzyme activity can be expressed as the amount of fatty acid produced per unit time per amount of enzyme (e.g., nmol/min/mg).

Workflow for DDHD2 Activity Assay



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Caption: Workflow for a diacylglycerol lipase (DDHD2) activity assay.

Safety Information

According to the Safety Data Sheet (SDS), **1-Stearoyl-2-lauroyl-rac-glycerol** is not classified as a hazardous substance. However, standard laboratory safety precautions should be followed. It is intended for research use only and not for human or veterinary use.

- First Aid Measures: In case of contact, rinse the affected area with water. If symptoms persist, consult a physician.
- Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area.
- Storage: Store at -20°C in a tightly sealed container.^[1]
- Personal Protective Equipment: Wear appropriate protective clothing, gloves, and safety glasses.

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